7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile
Overview
Description
7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a valuable scaffold for the development of new therapeutic agents.
Scientific Research Applications
This compound has a wide range of scientific research applications. In medicinal chemistry, it has been studied for its potential as a kinase inhibitor, particularly targeting CDK2, which is involved in cell cycle regulation . Its unique structure allows it to interact with various biological targets, making it a promising candidate for the development of anticancer agents. Additionally, it has applications in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders . In material sciences, it is used in the development of new materials with specific electronic properties .
Mechanism of Action
Target of Action
The compound 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is a part of the 1,2,4-triazolo[1,5-a]pyridine family . This family of compounds is known to exhibit numerous activities, including acting as RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors . These targets play crucial roles in various biological processes, including inflammation, oxygen sensing, and signal transduction .
Mode of Action
Compounds in the 1,2,4-triazolo[1,5-a]pyridine family generally interact with their targets through a series of biochemical reactions . For instance, they can inhibit the enzymatic activity of their targets, leading to changes in downstream signaling pathways .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be those associated with its targets. For example, inhibition of JAK1 and JAK2 can affect the JAK-STAT signaling pathway, which is involved in various cellular processes, including cell growth, differentiation, and immune response .
Result of Action
The result of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it acts as an inhibitor of JAK1 and JAK2, it could potentially suppress the JAK-STAT signaling pathway, leading to effects on cell growth and immune response .
Biochemical Analysis
Biochemical Properties
7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile plays a crucial role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit enzymes such as Janus kinase 1 (JAK1) and Janus kinase 2 (JAK2), which are involved in cytokine signaling pathways . By inhibiting these enzymes, 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can modulate immune responses and inflammation. Additionally, this compound interacts with proteins involved in cell cycle regulation, such as cyclin-dependent kinases (CDKs), thereby influencing cell proliferation and apoptosis .
Cellular Effects
The effects of 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the JAK-STAT pathway, which is critical for transmitting information from extracellular signals to the cell nucleus . By modulating this pathway, 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can affect gene expression and cellular metabolism. Furthermore, this compound has been shown to induce apoptosis in cancer cells by disrupting the balance between pro-apoptotic and anti-apoptotic proteins .
Molecular Mechanism
The molecular mechanism of action of 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves several key interactions at the molecular level. This compound binds to the ATP-binding site of JAK1 and JAK2, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately leading to the suppression of cytokine signaling. Additionally, 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can induce changes in gene expression by modulating transcription factors involved in cell cycle regulation and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has demonstrated stability under various conditions, making it suitable for long-term studies Long-term exposure to 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile has been shown to result in sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .
Dosage Effects in Animal Models
The effects of 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile vary with different dosages in animal models. At lower doses, this compound has been observed to modulate immune responses and reduce inflammation without causing significant toxicity . At higher doses, 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of several metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile is crucial for predicting its pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization . Additionally, binding proteins such as albumin can affect the distribution of 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile in the bloodstream, impacting its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile plays a significant role in its activity and function. This compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Targeting signals and post-translational modifications may direct 7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile to specific cellular compartments, influencing its biological effects . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
The synthesis of 7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate . These methods demonstrate the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.
Chemical Reactions Analysis
7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or alcohols .
Comparison with Similar Compounds
Similar compounds to 7-Amino-2-pyridin-3-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile include pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives . These compounds also exhibit kinase inhibitory activity and have been studied for their anticancer properties. the unique structure of this compound, particularly the presence of the pyridine ring, distinguishes it from these similar compounds and may contribute to its distinct biological activities .
Properties
IUPAC Name |
7-amino-2-pyridin-3-yl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N7/c12-4-8-6-15-11-16-10(17-18(11)9(8)13)7-2-1-3-14-5-7/h1-3,5-6H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKPZZKJNSCWLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN3C(=C(C=NC3=N2)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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